![molecular formula C11H11F3N2O B3861902 3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3861902.png)
3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
The compound “3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this particular compound, the pyrazole ring is substituted with a methyl group at the 3-position, a phenyl group at the 1-position, and a trifluoromethyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring is substituted with a methyl group, a phenyl group, and a trifluoromethyl group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms. The presence of the trifluoromethyl group could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the substituent groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .Scientific Research Applications
Synthesis and Building Blocks
- The compound 3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and related derivatives have been utilized as key building blocks in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 5-trifluoromethylpyrazoles, highlighting its role as a versatile component in constructing pyrazole rings with a trifluoromethyl substituent (Braibante, Clar, & Martins, 1993).
Methylation Processes and Derivatives Synthesis
- The compound has also been explored for its potential in the regiocontrolled N-, O-, and C-methylation, leading to the synthesis of polyfluorinated antipyrine analogs. This aspect underscores its utility in creating derivatives with varying properties and potential applications (Nemytova et al., 2018).
Environmental Applications
- The environmentally friendly synthesis of derivatives of this compound, such as arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), using cellulose sulfuric acid as a catalyst, demonstrates its application in green chemistry. This methodology highlights the potential for minimizing environmental impact and operational hazards in chemical synthesis (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Antimicrobial and Antioxidant Activities
- Some derivatives of this compound have shown promising antimicrobial and antioxidant activities. The synthesis of such compounds and their evaluation for biological activities indicate the potential of this compound in the development of new therapeutic agents (Bhat et al., 2016).
Synthesis of Biologically Active Compounds
- The compound is also a key intermediate in the synthesis of various biologically active compounds, including those with potential anticancer properties. This highlights its role in the field of medicinal chemistry and drug development (Liu, Xu, & Xiong, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c1-8-7-10(17,11(12,13)14)16(15-8)9-5-3-2-4-6-9/h2-6,17H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHGTJKBWWOWEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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